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Abstract: Adenosine 5'-[β,γ-imido]triphosphate (AMP-PNP) is a non-hydrolyzable analog of

adenosine triphosphate (ATP) that serves as an invaluable tool in enzymology and structural

biology. By binding to the active site of ATP-utilizing enzymes without being cleaved, AMP-PNP

effectively traps them in a pre-hydrolysis, substrate-bound conformational state. This

"molecular snapshot" allows for the detailed study of enzyme mechanisms, kinetics, and

structure, providing critical insights into their function and offering a powerful platform for

inhibitor design. These notes provide a comprehensive guide to the application of AMP-PNP,

including detailed protocols for kinetic analysis and structural studies.

Introduction: The Mechanism of AMP-PNP
AMP-PNP mimics the structure of ATP but replaces the oxygen atom linking the β and γ

phosphates with an imido group (-NH-). This P-N bond is resistant to enzymatic hydrolysis by

ATPases and kinases. When an enzyme binds AMP-PNP in the presence of a magnesium ion

(Mg²⁺), it adopts the conformational state that precedes phosphoryl transfer, but the catalytic

cycle is arrested at this step. This allows researchers to stabilize and study a transient, high-

affinity state that is often crucial for biological function but too fleeting to observe under normal

catalytic conditions.
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Non-hydrolyzable: The imido linkage prevents the cleavage of the terminal phosphate group.

Mimics Pre-Hydrolysis State: Traps the enzyme in the conformation adopted upon ATP

binding, before catalysis occurs.[1][2]

Competitive Inhibitor: In kinetic assays, AMP-PNP typically acts as a competitive inhibitor by

occupying the same binding site as ATP.[3]

Tool for Structural Biology: Widely used to prepare stable enzyme-nucleotide complexes for

X-ray crystallography and cryo-electron microscopy (cryo-EM).[4][5]

Applications
Enzyme Kinetics and Mechanistic Studies
AMP-PNP is used to dissect the steps of the ATP hydrolysis cycle. By measuring its inhibitory

effects, researchers can determine the affinity of the enzyme for the ATP-bound state and

understand the role of ATP binding versus hydrolysis in driving conformational changes. For

motor proteins like kinesin, AMP-PNP induces a tightly-bound, rigor-like state on their

microtubule tracks, allowing for the study of force generation and processivity.[3][6]

Structural Biology
The ability of AMP-PNP to stabilize a single conformational state is crucial for obtaining high-

resolution structures. Co-crystallization or cryo-EM sample preparation with AMP-PNP and

Mg²⁺ can yield homogenous samples that produce well-defined diffraction patterns or cryo-EM

reconstructions, revealing the atomic details of the ATP-binding pocket and the overall enzyme

architecture in its active conformation.[4][5]

Drug Discovery
By stabilizing the ATP-binding pocket, AMP-PNP-enzyme complexes provide an excellent

target for structure-based drug design. High-throughput screening and computational modeling

can be used to identify small molecules that bind to and inhibit the enzyme in this specific,

functionally relevant state.
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The interaction of AMP-PNP with various enzymes can be quantified by its dissociation

constant (Kd), inhibition constant (Ki), or the concentration required for 50% inhibition (IC50).

These values are critical for designing experiments and comparing enzyme-inhibitor

interactions.
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Enzyme Class
Enzyme
Example

Parameter Value (µM)
Conditions /
Notes

P-type ATPase
Na⁺/K⁺-ATPase

(canine kidney)
K_d 4.2

In the absence of

Mg²⁺.

Na⁺/K⁺-ATPase

(canine kidney)
K_d 2.2

In the presence

of 50 µM Mg²⁺,

demonstrating

Mg²⁺-dependent

affinity.[7]

Motor Protein Kinesin-1
K_m (for

velocity)
42 ± 6

For ATP, for

comparison.[8]

Kinesin Spindle

Elongation
IC₅₀ 200

Intracellular

concentration

producing 50%

inhibition. [ ]

Kinesin

Chromosome

Movement

IC₅₀ 8600

Demonstrates

differential

sensitivity of

mitotic motors. [ ]

ABC Transporter MsbA - 2500

Concentration

used to inhibit

ethidium

transport.[1]

TM287/288 - -

Binding does not

support the full

conformational

switch to the

outward-facing

state.[2]

Kinase Akt/Protein

Kinase B

- - Used to solve the

ternary complex

crystal structure
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with a substrate

peptide.[5]

cAMP-dependent

Protein Kinase
K_a (for cAMP) 0.2 - 0.3

For comparison

of physiological

activator

concentration.[9]

Experimental Protocols
Protocol 1: Determining the Inhibition Constant (Ki) of
AMP-PNP for a Motor Protein
This protocol describes a microtubule gliding assay to determine the Ki of AMP-PNP for a

kinesin motor. The assay measures the velocity of fluorescently labeled microtubules moving

over a surface coated with motor proteins.

Materials:

Purified kinesin motor protein

Rhodamine-labeled tubulin (for microtubules)

Polymerization Buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

GTP, Paclitaxel (Taxol)

Motility Buffer (Polymerization Buffer + 10 µM Paclitaxel, 1 mM DTT)

ATP and AMP-PNP stock solutions (pH 7.0)

Oxygen scavenger system (glucose oxidase, catalase, glucose)

Casein solution (0.5 mg/mL)

Glass slides and coverslips for flow chambers

Fluorescence microscope with a temperature-controlled stage and camera
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Procedure:

Prepare Microtubules: Polymerize rhodamine-labeled tubulin in Polymerization Buffer with 1

mM GTP at 37°C for 30 minutes. Stabilize the microtubules by adding 20 µM Paclitaxel and

incubating for another 30 minutes.

Construct Flow Chamber: Assemble a ~10 µL flow chamber using a glass slide and

coverslip.

Prepare Surface:

Flow in 0.5 mg/mL casein and incubate for 5 minutes to block non-specific binding.

Wash the chamber with Motility Buffer.

Flow in the kinesin motor protein (e.g., 50 µg/mL in Motility Buffer) and incubate for 5

minutes to allow binding to the casein-coated surface.

Kinetic Measurement (Control - Vmax):

Prepare a reaction mix containing Motility Buffer, a saturating concentration of ATP (e.g., 2

mM), the oxygen scavenger system, and fluorescent microtubules.

Flow this mix into the chamber.

Record time-lapse videos of microtubule gliding using the fluorescence microscope.

Analyze the videos to determine the average microtubule velocity (V_control).

Kinetic Measurement (Inhibition):

Prepare a series of reaction mixes, each containing a fixed, non-saturating concentration

of ATP (near the K_m, e.g., 50 µM) and varying concentrations of AMP-PNP (e.g., 0, 50,

100, 200, 500, 1000 µM).

For each AMP-PNP concentration, flow the corresponding reaction mix (including

microtubules and oxygen scavengers) into a fresh kinesin-coated chamber.
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Record and analyze the microtubule gliding velocity (V_inhibited).

Data Analysis:

Plot the reaction velocity (V_inhibited) as a function of the AMP-PNP concentration.

Assuming competitive inhibition, fit the data to the appropriate Michaelis-Menten equation

modified for a competitive inhibitor to determine the apparent K_m in the presence of the

inhibitor.

Calculate the Ki using the Cheng-Prusoff equation: K_i = [I] / ((K_m_app / K_m) - 1),

where [I] is the inhibitor concentration, K_m_app is the apparent K_m, and K_m is the

Michaelis constant for ATP (determined in a separate experiment).

Protocol 2: Preparation of an Enzyme-AMP-PNP
Complex for Structural Studies
This protocol provides a general workflow for preparing a stable complex of an ATPase with

AMP-PNP suitable for cryo-EM or X-ray crystallography.

Materials:

Highly purified, monodisperse protein sample (>95% purity, concentration 1-10 mg/mL)

AMP-PNP stock solution (e.g., 100 mM, pH 7.0)

MgCl₂ stock solution (e.g., 1 M)

Protein storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Size-Exclusion Chromatography (SEC) column

Cryo-EM grids or crystallization plates

Procedure:

Initial Protein Preparation: Start with a purified protein solution that has been verified for

homogeneity and stability (e.g., by SEC or dynamic light scattering). The protein should be
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concentrated to the desired level for the final application (e.g., 2-5 mg/mL for cryo-EM).[10]

Complex Formation:

In a microcentrifuge tube on ice, combine the protein with AMP-PNP and MgCl₂. A typical

starting point is a 10- to 20-fold molar excess of the nucleotide over the protein.

Example Calculation: For 100 µL of a 50 µM protein solution, add 1 µL of 100 mM AMP-

PNP (final conc. ~1 mM) and 0.5 µL of 1 M MgCl₂ (final conc. 5 mM). The final Mg²⁺

concentration should be in excess of the nucleotide concentration.

Incubate the mixture on ice for at least 30 minutes to 1 hour to allow for stable complex

formation. Some protocols may benefit from a brief incubation at room temperature or

37°C followed by cooling.

Complex Purification (Optional but Recommended):

To remove unbound nucleotide and any aggregated protein, perform a final polishing step

using size-exclusion chromatography (SEC).

Equilibrate the SEC column with the protein storage buffer supplemented with a lower

concentration of AMP-PNP and MgCl₂ (e.g., 100 µM AMP-PNP, 1 mM MgCl₂) to maintain

the complex during separation.

Load the incubated sample onto the column and collect the fractions corresponding to the

main protein peak.

Sample Preparation for Structural Analysis:

For Cryo-EM:

Immediately use the purified complex for grid preparation. A typical procedure involves

applying 3-4 µL of the sample to a glow-discharged cryo-EM grid.[10][11]

Blot the grid to create a thin film of the sample and plunge-freeze it into liquid ethane

using a vitrification device (e.g., Vitrobot).[11]

Store the grid in liquid nitrogen until imaging.
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For X-ray Crystallography:

Pool and concentrate the peak fractions from the SEC step to the optimal concentration

for crystallization (often 5-15 mg/mL).

Set up crystallization trials (e.g., using hanging-drop or sitting-drop vapor diffusion) by

mixing the protein-AMP-PNP complex with various crystallization screen solutions. [ ]
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Caption: Workflow for determining the inhibition constant (Ki) of AMP-PNP.
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Caption: Workflow for preparing an enzyme-AMP-PNP complex for structural studies.
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Caption: Trapping a kinase-substrate complex using AMP-PNP to study a signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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